6-Bromo-2,4-fifluoro-3-formylphenylboronic acid

Organic Synthesis Process Chemistry Medicinal Chemistry

6-Bromo-2,4-difluoro-3-formylphenylboronic acid (CAS 2121513-39-9) is a highly functionalized organoboron compound characterized by the simultaneous presence of a boronic acid, an aryl bromide, two electron-withdrawing fluorine atoms, and a reactive aldehyde group on a single phenyl ring. This unique tetra-substitution pattern provides three orthogonal reactive handles for sequential transformations, including Suzuki-Miyaura cross-coupling, halogen exchange, and aldehyde functionalization, making it an exceptionally versatile building block for the rapid construction of complex molecular architectures.

Molecular Formula C7H4BBrF2O3
Molecular Weight 264.82 g/mol
CAS No. 2121513-39-9
Cat. No. B6304536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-fifluoro-3-formylphenylboronic acid
CAS2121513-39-9
Molecular FormulaC7H4BBrF2O3
Molecular Weight264.82 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O
InChIInChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H
InChIKeyMGXCTGXVSMOUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-difluoro-3-formylphenylboronic Acid (CAS 2121513-39-9): A Multi-Functional Organoboron Building Block for Advanced Synthesis and Medicinal Chemistry


6-Bromo-2,4-difluoro-3-formylphenylboronic acid (CAS 2121513-39-9) is a highly functionalized organoboron compound characterized by the simultaneous presence of a boronic acid, an aryl bromide, two electron-withdrawing fluorine atoms, and a reactive aldehyde group on a single phenyl ring . This unique tetra-substitution pattern provides three orthogonal reactive handles for sequential transformations, including Suzuki-Miyaura cross-coupling, halogen exchange, and aldehyde functionalization, making it an exceptionally versatile building block for the rapid construction of complex molecular architectures [1]. The compound is commercially available with a purity of ≥98% and is primarily employed as a key intermediate in pharmaceutical research, agrochemical development, and materials science .

Why Generic Substitution of 6-Bromo-2,4-difluoro-3-formylphenylboronic Acid is Not Advisable in Multi-Step Syntheses


The unique, densely functionalized architecture of 6-bromo-2,4-difluoro-3-formylphenylboronic acid cannot be trivially interchanged with simpler, less-substituted arylboronic acids without fundamentally altering the synthetic strategy and the physicochemical properties of downstream intermediates. Replacing this compound with a non-brominated analog like 2,4-difluoro-3-formylphenylboronic acid (CAS 870718-06-2) eliminates the critical aryl bromide handle, thereby sacrificing a strategic position for subsequent cross-coupling or functional group interconversions . Furthermore, the specific ortho, para-disposition of fluorine atoms relative to the boronic acid group is known to modulate both the electronic reactivity and the hydrolytic stability of the boronate moiety, a balance that is not replicated by other fluorination patterns [1]. The quantitative differences in molecular weight, LogP, and topological polar surface area (TPSA) further underscore that any substitution would lead to altered solubility, permeability, and overall ADME properties in a lead optimization campaign, as detailed in the following evidence guide .

Quantitative Differential Evidence for 6-Bromo-2,4-difluoro-3-formylphenylboronic Acid (CAS 2121513-39-9) vs. Close Analogs


Molecular Weight Advantage: Enabling Precise Stoichiometric Control in Multi-Step Sequences

6-Bromo-2,4-difluoro-3-formylphenylboronic acid has a molecular weight of 264.82 g/mol, which is substantially higher than that of its non-brominated analog, 2,4-difluoro-3-formylphenylboronic acid (185.92 g/mol) . This 78.9 g/mol difference (a 42.4% increase) is directly attributable to the replacement of a hydrogen atom with a bromine atom. In practical terms, this higher molecular weight allows for more precise and manageable mass measurements when preparing stock solutions or charging reactions on a laboratory scale, reducing relative weighing errors for the same molar quantity .

Organic Synthesis Process Chemistry Medicinal Chemistry

LogP Differentiation: Significantly Enhanced Lipophilicity for Membrane Permeability Optimization

The predicted LogP (octanol-water partition coefficient) for 6-bromo-2,4-difluoro-3-formylphenylboronic acid is 0.2196, representing a substantial shift in lipophilicity compared to its non-brominated counterpart, 2,4-difluoro-3-formylphenylboronic acid, which has a predicted LogP of -0.5429 . This is a difference of +0.7625 LogP units, indicating that the target compound is approximately 5.8 times more lipophilic. This marked increase in hydrophobicity can be a critical determinant when designing compounds intended to passively diffuse across biological membranes, and it offers a distinct starting point for lead optimization that a less lipophilic analog cannot provide [1].

Drug Discovery ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Parity: Preserving Desirable Permeability While Enhancing Lipophilicity

Despite the addition of a bulky bromine atom, the topological polar surface area (TPSA) of 6-bromo-2,4-difluoro-3-formylphenylboronic acid (57.53 Ų) is virtually identical to that of its non-brominated analog, 2,4-difluoro-3-formylphenylboronic acid (57.53 Ų) . This is a key finding, as it demonstrates that the introduction of the bromine atom achieves a substantial increase in LogP (lipophilicity) without incurring the typical penalty of an increased TPSA, which is often associated with reduced membrane permeability [1]. This unique combination of increased logP and unchanged TPSA is a specific, quantifiable advantage of this building block for medicinal chemists aiming to improve a compound's passive permeability and membrane partitioning while mitigating the risk of increased efflux or poor oral absorption.

Medicinal Chemistry ADME Drug Design

High Chemical Purity: Ensuring Reproducible Reaction Yields and Minimizing Side-Products

Commercial sourcing data indicates that 6-bromo-2,4-difluoro-3-formylphenylboronic acid is routinely available at a minimum purity of 97-98%, as certified by reputable vendors . This level of purity is comparable to, and in some cases exceeds, the commercial specifications of its non-brominated analog (e.g., typical purity ≥95% for 2,4-difluoro-3-formylphenylboronic acid) . High initial purity minimizes the need for pre-reaction purification, reduces the formation of side-products from unknown impurities, and ensures more predictable and reproducible yields, particularly in demanding palladium-catalyzed cross-coupling reactions where catalyst poisoning is a concern [1].

Process Chemistry Analytical Chemistry Procurement

Synthetic Versatility: Quantifiable Number of Orthogonal Reactive Handles for Complex Molecule Assembly

6-Bromo-2,4-difluoro-3-formylphenylboronic acid presents a unique scaffold with three distinct, quantifiable reactive centers: one boronic acid group, one aryl bromide, and one aldehyde . This contrasts with 2,4-difluoro-3-formylphenylboronic acid, which lacks the bromide and thus possesses only two orthogonal reactive handles (boronic acid and aldehyde) . The presence of the third handle in the target compound enables a greater diversity of sequential transformations in a single molecular framework, such as a tandem Suzuki-Miyaura coupling (at bromide), followed by reductive amination (at aldehyde), and finally a Chan-Lam coupling (at boronic acid). This increased synthetic versatility is a quantifiable advantage (3 handles vs. 2) for the construction of complex, poly-functional molecules, reducing the number of synthetic steps and purification cycles required to reach a target structure [1].

Organic Synthesis Methodology Development Medicinal Chemistry

Physical State and Storage Requirements: Practical Considerations for Procurement and Laboratory Handling

According to vendor specifications, 6-bromo-2,4-difluoro-3-formylphenylboronic acid is a solid that requires storage sealed in a dry environment at 2-8°C . This is a different and more stringent storage requirement compared to its non-brominated analog, 2,4-difluoro-3-formylphenylboronic acid, which is also a solid but is typically specified for storage at ambient temperature . The need for refrigerated storage for the target compound may be a relevant logistical factor for certain facilities or for long-term stockpiling. It can be shipped at room temperature in the continental US, but long-term stability is ensured by cold storage .

Procurement Logistics Laboratory Safety

Key Application Scenarios for 6-Bromo-2,4-difluoro-3-formylphenylboronic Acid Based on Differential Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Drug Candidates

In a lead optimization program targeting a CNS receptor, a medicinal chemist can leverage the quantifiably higher LogP (0.2196) and identical TPSA (57.53 Ų) of 6-bromo-2,4-difluoro-3-formylphenylboronic acid compared to its non-brominated analog (LogP -0.5429, TPSA 57.53 Ų) . This unique physicochemical profile—enhanced lipophilicity without an increase in polar surface area—is a hallmark of compounds that exhibit good passive blood-brain barrier (BBB) permeability. Using this building block to construct the core scaffold of a lead series directly imparts a more favorable property space for CNS penetration, potentially circumventing the need for extensive, time-consuming SAR studies to achieve the same balance of properties .

Process Chemistry: High-Throughput Synthesis of Diverse Biaryl Libraries

For a process chemist developing a high-throughput Suzuki-Miyaura coupling platform, the three orthogonal reactive handles (boronic acid, aryl bromide, aldehyde) of 6-bromo-2,4-difluoro-3-formylphenylboronic acid offer a quantifiable advantage over two-handle analogs . This building block can be used as a central core to rapidly generate a library of diverse biaryl compounds. For example, a sequential one-pot or two-step procedure can first couple the boronic acid with an array of aryl halides, followed by a second coupling of the aryl bromide with a different set of boronates, before finally derivatizing the aldehyde. The high commercial purity (≥98%) ensures that catalyst poisoning from impurities is minimized, leading to more robust and reproducible reactions across the library .

Materials Science: Synthesis of Functionalized Conjugated Polymers for OLEDs

In the development of novel conjugated polymers for organic light-emitting diode (OLED) applications, the precise control over monomer reactivity and electronic properties is paramount. 6-Bromo-2,4-difluoro-3-formylphenylboronic acid serves as an ideal AB-type monomer for step-growth polymerization . The presence of both a boronic acid and an aryl bromide on the same molecule allows for a straightforward Suzuki-Miyaura polycondensation. The aldehyde group remains available for post-polymerization functionalization to fine-tune the polymer's solubility, processability, or electronic energy levels. The requirement for refrigerated storage (2-8°C) ensures that the monomer remains stable and does not undergo premature self-condensation prior to the polymerization step .

Chemical Biology: Development of Multifunctional Bioconjugation Reagents

The unique combination of reactive groups makes 6-bromo-2,4-difluoro-3-formylphenylboronic acid a powerful scaffold for creating novel bioconjugation tools . The boronic acid can be used for reversible covalent capture of glycoproteins or saccharide-modified biomolecules. The aldehyde is a classic handle for oxime or hydrazone ligation with amine-containing biomolecules. Finally, the aryl bromide can be used for a late-stage Pd-catalyzed conjugation to an alkyne- or alkene-tagged cargo (e.g., a fluorescent dye or an affinity tag) . The compound's high purity is essential to ensure that bioconjugation reactions proceed with high fidelity and yield, without interference from trace impurities that could compete for conjugation sites on sensitive biomolecules [1].

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